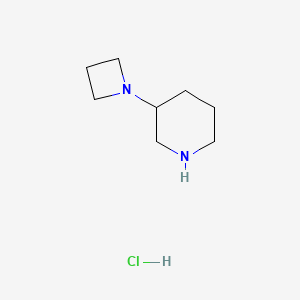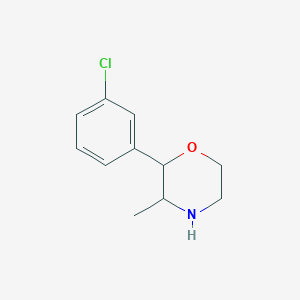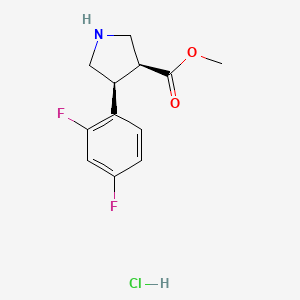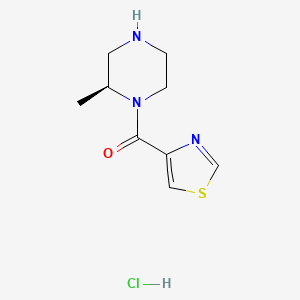
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxolane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide, which react under mild conditions to form the oxolane ring . The reaction conditions often involve moderate temperatures and the presence of catalysts to ensure high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxolane derivatives and carboxylic acids, such as 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid .
Uniqueness
What sets (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid apart is its specific chiral configuration and the presence of both an oxolane ring and a carboxylic acid group. This unique combination of features makes it particularly valuable in applications requiring precise molecular interactions and specific chemical properties .
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
MRZOBYXLLOJEQD-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O |
Canonical SMILES |
COC(=O)CCC1CCC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


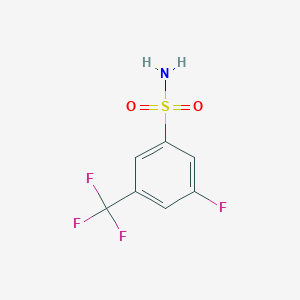


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)


![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)


